N-Desmethylvardenafil

Übersicht

Beschreibung

N-Desethyl-N-methyl-Vardenafil ist ein Derivat von Vardenafil, einem bekannten Phosphodiesterase-Typ-5-Inhibitor, der hauptsächlich zur Behandlung von Erektionsstörungen eingesetzt wird. Diese Verbindung ist eine potenzielle Verunreinigung, die in kommerziellen Präparaten von Vardenafil gefunden wird und auch für ihre inhibitorische Aktivität gegenüber Phosphodiesterase vom Typ 5 bekannt ist .

Herstellungsmethoden

Die Synthese von N-Desethyl-N-methyl-Vardenafil beinhaltet typischerweise die Modifikation der Stammverbindung Vardenafil. Der Syntheseweg umfasst die Entfernung der Ethylgruppe und die Addition einer Methylgruppe. Die Reaktionsbedingungen beinhalten häufig die Verwendung spezifischer Reagenzien und Katalysatoren, um diese Transformationen zu ermöglichen. Industrielle Produktionsmethoden können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Vorbereitungsmethoden

The synthesis of N-desethyl-N-methyl Vardenafil typically involves the modification of the parent compound, Vardenafil. The synthetic route includes the removal of the ethyl group and the addition of a methyl group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

N-Desethyl-N-methyl-Vardenafil durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.

Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Substitution: Substitutionsreaktionen können unter bestimmten Bedingungen auftreten, die oft Nukleophile oder Elektrophile beinhalten. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen.

Wissenschaftliche Forschungsanwendungen

N-Desethyl-N-methyl-Vardenafil hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Detektion und Quantifizierung von Verunreinigungen in pharmazeutischen Präparaten verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Signalwege untersucht, insbesondere auf solche, die zyklisches Guanosinmonophosphat betreffen.

Medizin: Die Forschung konzentriert sich auf ihre potenziellen therapeutischen Wirkungen und ihr Sicherheitsprofil im Vergleich zu ihrer Stammverbindung Vardenafil.

Industrie: Es wird in den Qualitätskontrollprozessen der pharmazeutischen Herstellung eingesetzt, um die Reinheit und Wirksamkeit von Vardenafil-Präparaten zu gewährleisten

Wirkmechanismus

N-Desethyl-N-methyl-Vardenafil übt seine Wirkungen aus, indem es Phosphodiesterase Typ 5 inhibiert, ein Enzym, das für den Abbau von zyklischem Guanosinmonophosphat verantwortlich ist. Diese Inhibition führt zu erhöhten Spiegeln von zyklischem Guanosinmonophosphat, was zu einer Glät Muskelrelaxation und einem erhöhten Blutfluss führt. Die beteiligten molekularen Ziele und Pfade umfassen die Bindung der Verbindung an das aktive Zentrum von Phosphodiesterase Typ 5, wodurch der Abbau von zyklischem Guanosinmonophosphat verhindert wird .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Mechanism of Action:

N-Desmethylvardenafil functions as a phosphodiesterase type 5 (PDE5) inhibitor. By inhibiting PDE5, it increases levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow to the penis. This mechanism underlies its effectiveness in treating ED and has implications for other vascular-related conditions.

Potential Therapeutic Uses:

Research indicates that this compound may have potential applications in treating pulmonary arterial hypertension (PAH) due to its vasodilatory effects. Studies have shown that PDE5 inhibitors can improve exercise capacity and hemodynamics in patients with PAH, suggesting a broader therapeutic potential beyond ED.

Analytical Chemistry

Reference Standard:

In analytical chemistry, this compound serves as a reference standard for the development and validation of analytical methods. It is used in high-performance liquid chromatography (HPLC) and mass spectrometry to quantify vardenafil and its metabolites in biological samples. This application is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Stability Studies:

this compound is also utilized in stability studies to assess the degradation pathways of vardenafil formulations. Understanding these pathways helps in formulating stable drug products and ensuring their efficacy over time.

Case Study 1: Vascular Health Research

A study published in Pharmacological Reports investigated the effects of this compound on endothelial function in patients with cardiovascular diseases. The findings demonstrated significant improvements in endothelial-dependent vasodilation, supporting its use as a therapeutic agent for cardiovascular health .

Case Study 2: Drug Interaction Studies

Research conducted on drug interactions involving this compound highlighted its potential interactions with other medications used to treat hypertension and heart diseases. The study emphasized the importance of monitoring patients on multiple therapies to avoid adverse effects .

Comparative Analysis of PDE5 Inhibitors

| Compound | Primary Use | Secondary Applications | Reference Standard Use |

|---|---|---|---|

| Vardenafil | Erectile Dysfunction | Pulmonary Arterial Hypertension | Yes |

| Sildenafil | Erectile Dysfunction | PAH, Raynaud's phenomenon | Yes |

| Tadalafil | Erectile Dysfunction | BPH, PAH | Yes |

| This compound | Erectile Dysfunction | Potentially PAH, vascular health research | Yes |

Wirkmechanismus

N-desethyl-N-methyl Vardenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and increased blood flow. The molecular targets and pathways involved include the binding of the compound to the active site of phosphodiesterase type 5, preventing the breakdown of cyclic guanosine monophosphate .

Vergleich Mit ähnlichen Verbindungen

N-Desethyl-N-methyl-Vardenafil ähnelt anderen Phosphodiesterase-Typ-5-Inhibitoren wie:

Sildenafil: Bekannt für seine Anwendung bei der Behandlung von Erektionsstörungen, inhibiert es auch Phosphodiesterase Typ 5, hat aber eine andere chemische Struktur.

Tadalafil: Ein weiterer Phosphodiesterase-Typ-5-Inhibitor mit einer längeren Wirkungsdauer im Vergleich zu Vardenafil.

Vardenafil: Die Stammverbindung, die häufig zur Behandlung von Erektionsstörungen eingesetzt wird. Die Einzigartigkeit von N-Desethyl-N-methyl-Vardenafil liegt in seiner spezifischen inhibitorischen Aktivität und seiner Rolle als potenzielle Verunreinigung in Vardenafil-Präparaten

Biologische Aktivität

N-Desmethylvardenafil (NDV) is a significant metabolite of vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. This article explores the biological activity of NDV, focusing on its mechanism of action, pharmacokinetics, cellular effects, and relevant case studies.

Target Enzyme

this compound primarily targets phosphodiesterase type 5 (PDE5) , an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, NDV increases the levels of cGMP in the corpus cavernosum, leading to enhanced smooth muscle relaxation and increased blood flow during sexual stimulation.

Biochemical Pathways

The key biochemical pathway affected by NDV is the NO/cGMP pathway . Nitric oxide (NO) released during sexual arousal activates guanylate cyclase, which increases cGMP levels. The inhibition of PDE5 by NDV prevents cGMP degradation, promoting vasodilation and facilitating erection.

Pharmacokinetics

This compound is rapidly absorbed with a peak plasma concentration (Tmax) occurring approximately 40 minutes post-administration. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which further influence its pharmacokinetic profile and therapeutic efficacy .

Cellular Effects

NDV exhibits various effects on different cell types:

- Smooth Muscle Cells : Promotes relaxation and vasodilation through increased cGMP levels.

- Endothelial Cells : Enhances endothelial function and contributes to vascular health by modulating cell signaling pathways related to cGMP.

Table 1: Summary of Cellular Effects

| Cell Type | Effect | Mechanism |

|---|---|---|

| Smooth Muscle Cells | Relaxation and vasodilation | Increased cGMP levels |

| Endothelial Cells | Improved function | Modulation of NO/cGMP signaling pathways |

Dosage Effects in Animal Models

Research indicates that NDV's effects vary with dosage:

- Therapeutic Doses : Effective in enhancing vasodilation without significant adverse effects.

- Higher Doses : Associated with toxicity, including hypotension and cardiovascular complications.

Temporal Effects in Laboratory Settings

Studies have shown that NDV remains stable under physiological conditions, maintaining its inhibitory activity over extended periods. Long-term exposure has been linked to sustained vasodilation and improved endothelial function.

Case Studies

A review of clinical case studies has illustrated the effectiveness of NDV in various settings:

- Case Study on Efficacy : In a small cohort study involving men with erectile dysfunction, NDV demonstrated significant improvement in erectile function scores compared to baseline measurements.

- Adverse Effects Monitoring : Another study monitored patients for side effects associated with higher doses of NDV, noting instances of hypotension but highlighting these as infrequent compared to the therapeutic benefits observed.

Eigenschaften

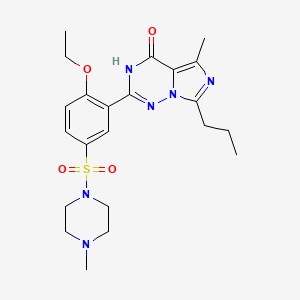

IUPAC Name |

2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-19-23-15(3)20-22(29)24-21(25-28(19)20)17-14-16(8-9-18(17)32-6-2)33(30,31)27-12-10-26(4)11-13-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVNVMRJLJHFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224785-87-9 | |

| Record name | N-Desmethylvardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1J85UZ69Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.